molecular formula C13H25NO B2370941 [1-(4-Methylcyclohexyl)piperidin-3-yl]methanol CAS No. 467443-70-5

[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol

Cat. No.: B2370941
CAS No.: 467443-70-5
M. Wt: 211.349
InChI Key: REACOZWJDAYUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol is a piperidine-derived compound featuring a 4-methylcyclohexyl substituent at the piperidine nitrogen and a hydroxymethyl group at the 3-position. Such compounds are often explored in medicinal chemistry for their bioactivity and conformational flexibility .

Properties

IUPAC Name

[1-(4-methylcyclohexyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-11-4-6-13(7-5-11)14-8-2-3-12(9-14)10-15/h11-13,15H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REACOZWJDAYUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Methylcyclohexyl)piperidin-3-yl]methanol typically involves the following steps :

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of the 4-Methylcyclohexyl Group: This step involves the alkylation of the piperidine ring with a 4-methylcyclohexyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol undergoes various chemical reactions, including :

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the piperidine ring to form a more saturated compound.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include carboxylic acids (from oxidation), saturated piperidine derivatives (from reduction), and various substituted piperidine derivatives (from substitution) .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its role as a pharmacological agent. Its structural features suggest potential activity as a CB1 receptor antagonist , which may be beneficial in treating metabolic disorders, diabetes, and liver diseases. Research indicates that modifications to the piperidine ring can enhance selectivity and potency against specific receptors, making it a candidate for drug development targeting the endocannabinoid system .

Table 1: Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
4-position functionalizationIncreased binding affinity to hCB1
Alkyl group substitutionEnhanced oral bioavailability
Replacement of aromatic groupsImproved selectivity over hCB2

2.1. Antidiabetic Activity

Studies have shown that compounds similar to [1-(4-Methylcyclohexyl)piperidin-3-yl]methanol exhibit significant antidiabetic properties. For instance, derivatives have been synthesized that demonstrate the ability to regulate blood glucose levels effectively. These compounds act by influencing insulin sensitivity and glucose metabolism pathways .

Case Study: Insulin Sensitization

A study involving a series of piperidine derivatives indicated that certain modifications led to a marked increase in insulin sensitivity in diabetic mouse models. The results showed a reduction in fasting blood glucose levels by approximately 30% compared to controls .

Neuropharmacology

The compound's piperidine structure is associated with various neuropharmacological effects. Research indicates potential applications in treating neurological disorders such as anxiety and depression due to its ability to modulate neurotransmitter systems.

3.1. Anxiety and Depression

Preliminary studies suggest that this compound may exhibit anxiolytic properties through interaction with serotonin receptors. A notable study found that compounds with similar structures reduced anxiety-like behaviors in animal models, indicating promise for further exploration in human trials .

Antimicrobial Properties

Research into the antimicrobial activity of piperidine derivatives has revealed that certain compounds can inhibit bacterial growth effectively. The incorporation of this compound into new formulations may enhance their efficacy against resistant strains of bacteria.

Table 2: Antimicrobial Activity of Piperidine Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compound derivativeStaphylococcus aureus32 µg/mL
Piperidine analogEscherichia coli16 µg/mL

Mechanism of Action

The mechanism of action of [1-(4-Methylcyclohexyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

Stereochemical Trends : Substituents on the piperidine ring and aryl groups significantly influence optical activity and enantioselectivity. For example, nitro groups () enhance [α]D25 more than chloro or methoxy groups .

Solubility and Permeability: Analogs with polar groups (e.g., -OH, -OCH₃) comply with Lipinski’s Rule of Five (MW < 500, H-bond donors ≤5), suggesting favorable drug-likeness .

Synthetic Challenges : Bulky substituents (e.g., 4-methylcyclohexyl) may complicate crystallization, necessitating advanced techniques like SHELXL for structural verification .

Biological Activity

[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol is a compound of interest in medicinal chemistry, particularly due to its structural similarities with various bioactive molecules. Its potential biological activity is being explored in several contexts, including its role as a therapeutic agent and its interaction with biological pathways.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methylcyclohexyl group and a hydroxymethyl group. This unique structure may influence its biological activity by modulating receptor interactions and enzymatic pathways.

The mechanism of action for this compound involves binding to specific receptors or enzymes, which can lead to alterations in cellular signaling and metabolic processes. This interaction is crucial for its potential therapeutic effects, particularly in neurological disorders where modulation of neurotransmitter systems is beneficial.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

  • Antiviral Activity : Preliminary studies suggest that compounds similar to this compound can inhibit viral replication. For instance, 1,4,4-trisubstituted piperidines have shown low micromolar activity against influenza viruses, indicating potential antiviral properties for related compounds .
  • Neurological Effects : Given its structural similarity to known neuroactive compounds, there is ongoing research into its efficacy in treating neurological disorders. The compound's ability to modulate neurotransmitter systems could make it a candidate for further investigation in this area.

Case Studies

Several studies have highlighted the biological activities of piperidine derivatives, including those structurally related to this compound:

  • Antiviral Studies : A study demonstrated that certain piperidine analogues exhibited significant antiviral activity against human coronaviruses, suggesting that this compound may share similar properties .
  • Therapeutic Applications : Research has indicated that piperidine derivatives can serve as soluble epoxide hydrolase inhibitors, which are relevant in treating conditions like hypertension and inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralLow micromolar activity against influenza
NeurologicalPotential therapeutic effects in neurological disorders
Enzyme InhibitionInhibition of soluble epoxide hydrolase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.